Lipophilicity (logP) of 2',4'-Dichlorovalerophenone vs. 4'-Chlorovalerophenone
The lipophilicity of 2',4'-dichlorovalerophenone, as measured by calculated logP, is 4.37, which is significantly higher than that of 4'-chlorovalerophenone (logP = 3.56) [1][2]. This difference of 0.81 log units corresponds to an approximately 6.5-fold increase in the octanol-water partition coefficient, indicating markedly enhanced membrane permeability and organic phase partitioning behavior [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 4.37 |
| Comparator Or Baseline | 4'-Chlorovalerophenone: logP = 3.56 |
| Quantified Difference | ΔlogP = 0.81 (approx. 6.5-fold increase in partition coefficient) |
| Conditions | Calculated logP using standard algorithms; values from authoritative chemical databases. |
Why This Matters
Higher logP facilitates preferential partitioning into organic solvents during synthesis and enhances bioavailability for drug candidates, directly impacting reaction efficiency and potential pharmacokinetic properties.
- [1] Chembase.cn. 1-(2,4-dichlorophenyl)pentan-1-one, LogP 4.436, 2024. View Source
- [2] Sielc Technologies. 4'-Chlorovalerophenone, LogP 3.56, 2018. View Source
- [3] Ningbo Inno Pharmchem Co., Ltd. The Role of 2',4'-Dichlorovalerophenone in Pharmaceutical Intermediate Synthesis, 2025. View Source
